4-(But-2-en-1-yl)-2-methyl-3-oxocyclopent-1-en-1-yl acetate
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Overview
Description
4-(But-2-en-1-yl)-2-methyl-3-oxocyclopent-1-en-1-yl acetate is an organic compound with a complex structure that includes a cyclopentene ring, a butenyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-2-en-1-yl)-2-methyl-3-oxocyclopent-1-en-1-yl acetate can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3-oxocyclopent-1-en-1-yl acetate with but-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(But-2-en-1-yl)-2-methyl-3-oxocyclopent-1-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetate ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alcohols or amines in the presence of a base.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, saturated derivatives, and various ester derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(But-2-en-1-yl)-2-methyl-3-oxocyclopent-1-en-1-yl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(But-2-en-1-yl)-2-methyl-3-oxocyclopent-1-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylbut-2-en-1-yl acetate
- 3-Methyl-2-buten-1-yl acetate
- Isopentenyl acetate
Uniqueness
4-(But-2-en-1-yl)-2-methyl-3-oxocyclopent-1-en-1-yl acetate is unique due to its specific structural features, such as the combination of a cyclopentene ring with a butenyl group and an acetate ester.
Properties
CAS No. |
67220-81-9 |
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Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
(4-but-2-enyl-2-methyl-3-oxocyclopenten-1-yl) acetate |
InChI |
InChI=1S/C12H16O3/c1-4-5-6-10-7-11(15-9(3)13)8(2)12(10)14/h4-5,10H,6-7H2,1-3H3 |
InChI Key |
FMIBJICONRHRTM-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC1CC(=C(C1=O)C)OC(=O)C |
Origin of Product |
United States |
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